

# Application Notes and Protocols: Use of Marizomib in Orthotopic Glioblastoma Mouse Models

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## Compound of Interest

Compound Name: Marizomib

Cat. No.: B1676077

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## Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents. **Marizomib** (NPI-0052), a second-generation, irreversible proteasome inhibitor, has demonstrated the ability to cross the BBB, making it a promising candidate for GBM treatment. Preclinical studies in orthotopic glioblastoma mouse models have shown that **Marizomib** can inhibit proteasome activity in the brain, induce apoptosis in glioma cells, and prolong the survival of tumor-bearing mice. These application notes provide a summary of the key quantitative data and detailed experimental protocols for the use of **Marizomib** in orthotopic glioblastoma mouse models.

## Data Presentation

### Table 1: Survival Analysis in an Orthotopic Glioblastoma Mouse Model

Treatment Group	Dose (µg/kg)	Administration Route	Number of Animals (n)	Median Survival (Days)	P-value vs. Vehicle	Reference
Vehicle Control	-	Intravenous	8	21	-	Di K, et al. 2016
Marizomib	150	Intravenous	6	25	< 0.05	Di K, et al. 2016
Marizomib	200 (MTD)	Intravenous	7	26	< 0.05	Di K, et al. 2016

MTD: Maximum Tolerated Dose

## Experimental Protocols

### Orthotopic Glioblastoma Mouse Model Establishment

This protocol is based on the methodology described by Di K, et al. (2016).

Materials:

- Cell Line: D-54 MG human glioblastoma cells
- Animals: 6-8 week old female athymic BALB/c nu/nu mice
- Reagents:
  - Dulbecco's Modified Eagle Medium (DMEM)
  - Fetal Bovine Serum (FBS)
  - Penicillin-Streptomycin
  - Trypsin-EDTA
  - Hank's Balanced Salt Solution (HBSS)

- Anesthetic (e.g., Ketamine/Xylazine cocktail)
- Buprenorphine (analgesic)
- Equipment:
  - Laminar flow hood
  - CO2 incubator
  - Centrifuge
  - Hemocytometer or automated cell counter
  - Stereotactic frame
  - Hamilton syringe with a 30-gauge needle
  - Micro-drill
  - Surgical tools (scalpel, forceps, etc.)
  - Warming pad

Procedure:

- Cell Culture:
  - Culture D-54 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
  - Passage cells upon reaching 80-90% confluency.
  - For injection, harvest cells by trypsinization, wash with HBSS, and resuspend in sterile HBSS at a concentration of  $2 \times 10^7$  cells/mL. Keep cells on ice.
- Stereotactic Intracranial Injection:

- Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine/xylazine).
- Once anesthetized, place the mouse in the stereotactic frame, ensuring the head is firmly fixed.
- Administer a pre-operative analgesic like buprenorphine.
- Make a midline sagittal incision on the scalp to expose the skull.
- Identify the bregma and lambda landmarks.
- Using a micro-drill, create a small burr hole in the skull over the right frontal lobe. The coordinates used in the reference study were not specified, but typical coordinates for the frontal lobe in mice are approximately 1 mm anterior and 2 mm lateral to the bregma.
- Slowly lower the Hamilton syringe needle through the burr hole to a depth of approximately 3 mm.
- Inject 5  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  D-54 MG cells) over a period of 5-10 minutes.
- After injection, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
- Seal the burr hole with bone wax and suture the scalp incision.
- Monitor the mouse on a warming pad until it recovers from anesthesia.

## Marizomib Administration

This protocol is based on the methodology described by Di K, et al. (2016).

Materials:

- **Marizomib** (NPI-0052)
- Vehicle: 2% DMSO in 5% Solutol HS 15

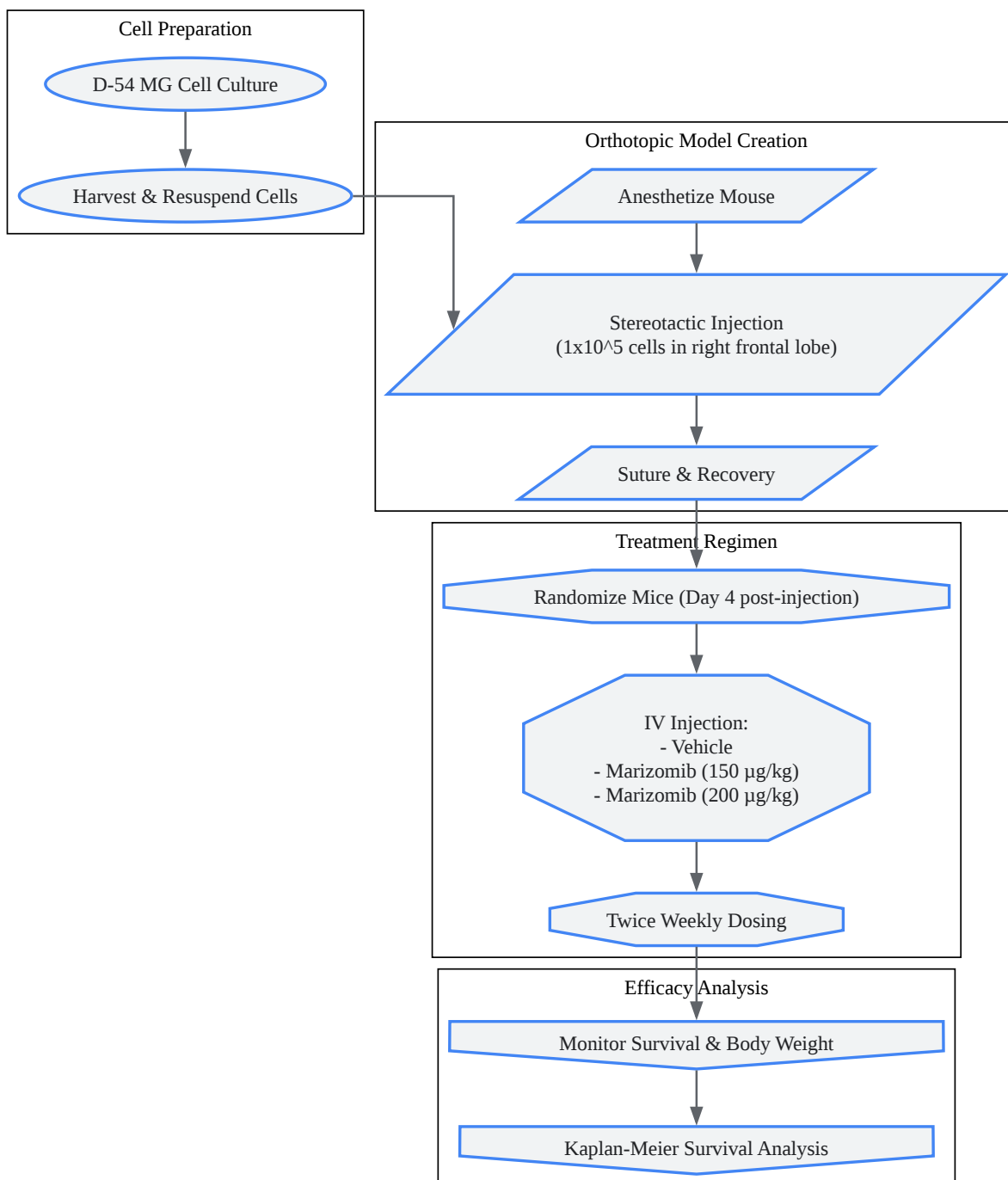
- Equipment:
  - Sterile syringes and needles
  - Vortex mixer

#### Procedure:

- Drug Preparation:
  - Prepare a stock solution of **Marizomib** in DMSO.
  - On the day of injection, dilute the **Marizomib** stock solution in 5% Solutol to the final desired concentration (e.g., for a 200 µg/kg dose in a 20g mouse, the injected volume would typically be around 100-200 µL). The final DMSO concentration should be 2%.
  - Prepare the vehicle control using the same dilutions without the drug.
- Drug Administration:
  - Treatment is initiated 4 days after tumor cell implantation.
  - Administer **Marizomib** or vehicle control via intravenous (tail vein) injection.
  - The dosing schedule is twice weekly (e.g., on days 1, 4, 8, 11, and 15 of the treatment period).
  - Monitor the animals for any signs of toxicity, including weight loss.

## Visualizations

## Signaling Pathways and Experimental Workflow



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Caption: Experimental workflow for evaluating **Marizomib**

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